molecular formula C₁₈HD₁₁O B1158975 4-Hydroxychrysene-d11

4-Hydroxychrysene-d11

Cat. No.: B1158975
M. Wt: 255.36
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxychrysene-d11 is a deuterium-labelled isotopologue of 4-hydroxychrysene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. Its primary research value lies in its application as an internal standard in analytical chemistry, particularly for the precise quantification of its non-labeled counterpart and related PAH metabolites in complex biological and environmental samples via techniques like gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS/LC-MS). The incorporation of eleven deuterium atoms creates a distinct mass shift that allows researchers to track and correct for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby significantly improving the accuracy and reliability of their data. Research into PAH metabolites like 4-hydroxychrysene is crucial in environmental toxicology and cancer research, as these compounds are formed during the incomplete combustion of organic matter and are studied for their mutagenic and carcinogenic properties . The use of a stable isotope-labeled standard such as this compound is essential for advancing our understanding of the metabolic fate, distribution, and biological impact of these environmental contaminants. This product is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C₁₈HD₁₁O

Molecular Weight

255.36

Synonyms

4-Chrysenol-d11

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Hydroxychrysene D11

Established Chemical Pathways for the Synthesis of Hydroxylated Polycyclic Aromatic Hydrocarbons

The synthesis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), such as the chrysenol isomers, can be achieved through various established chemical pathways. One notable method involves the photochemical cyclization of [(methoxyphenyl)vinyl]naphthalene precursors to form methoxychrysenes, which are then deprotected to yield the desired chrysenols. tandfonline.com This approach allows for the specific synthesis of 1-, 2-, 3-, and 4-hydroxychrysene (B107990) in pure form. tandfonline.com

The general synthetic route involves a Wittig-type reaction to create the vinylnaphthalene precursor, followed by a photochemical ring-closure reaction. researchgate.net For instance, the synthesis of 4-methoxychrysene (B1626181) can be achieved from the photochemical cyclization of 1-[2-(3-methoxyphenyl)vinyl]naphthalene. researchgate.net This reaction can produce a mixture of 2-methoxychrysene (B1626182) and 4-methoxychrysene, which can then be separated. researchgate.net The subsequent deprotection of the methoxy (B1213986) group, typically using reagents like boron tribromide (BBr3), yields the final hydroxychrysene product. researchgate.net

Another powerful strategy for the functionalization of the chrysene (B1668918) core is through directed ortho-metalation (DoM). This method allows for the regioselective introduction of functional groups onto the chrysene skeleton. acs.org By starting with a suitable O-carbamate of a chrysenol, it is possible to direct lithiation to a specific adjacent position, followed by quenching with an electrophile to introduce the desired functionality. acs.org While this method is primarily used for introducing substituents other than hydroxyl groups, it demonstrates the feasibility of regioselective manipulation of the chrysene ring system.

Furthermore, enzymatic approaches using engineered cytochrome P450 enzymes have been explored for the hydroxylation of PAHs. unito.it While not a traditional chemical synthesis, these biocatalytic methods can produce various hydroxylated metabolites of chrysene, including 4-hydroxychrysene. unito.it

Specific Deuteration Techniques Employed in the Preparation of 4-Hydroxychrysene-d11

The introduction of deuterium (B1214612) atoms into a molecule like 4-hydroxychrysene to produce this compound typically involves hydrogen-deuterium (H/D) exchange reactions. These reactions can be catalyzed by acids, bases, or metals. For aromatic compounds, acid-catalyzed deuteration is a common method, often using deuterated acids such as D2SO4 or DCl in a deuterated solvent like D2O.

One potential approach involves the direct H/D exchange on the pre-synthesized 4-hydroxychrysene molecule. This would likely involve treating 4-hydroxychrysene with a strong deuterated acid or using a metal catalyst, such as platinum or palladium, in the presence of a deuterium source like D2 gas or D2O. The conditions would need to be carefully controlled to prevent side reactions or degradation of the starting material.

Alternatively, deuteration could be incorporated at an earlier stage of the synthesis. For example, the naphthalene (B1677914) or phenyl precursor used in the photochemical synthesis could be deuterated prior to the ring-closure reaction. This might offer better control over the positions of the deuterium labels.

Regioselective Deuterium Incorporation and Synthetic Challenges

A significant challenge in the synthesis of this compound is achieving regioselective deuterium incorporation. The chrysene molecule has multiple non-equivalent positions where deuterium can be incorporated. The directing effect of the hydroxyl group at the 4-position will influence the regioselectivity of the H/D exchange reaction. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, in an acid-catalyzed deuteration, the positions ortho and para to the hydroxyl group would be expected to be the most reactive.

However, the complex electronic structure of the chrysene ring system and steric hindrance can also play a significant role in determining the final deuteration pattern. The development of synthetic methods that allow for precise control over which hydrogen atoms are replaced by deuterium is an area of ongoing research.

Another synthetic challenge is the potential for back-exchange of deuterium for hydrogen, especially under certain work-up or purification conditions. This can lead to a lower isotopic purity of the final product. The choice of solvents and reagents throughout the synthesis and purification process is therefore critical to minimize this issue.

Methodologies for Assessing Isotopic Purity and Chemical Homogeneity in Deuterated Compounds

Ensuring the isotopic purity and chemical homogeneity of deuterated compounds like this compound is crucial for their use as analytical standards. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic purity. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can separate the deuterated compound from any non-deuterated or partially deuterated analogues and provide precise mass measurements to confirm the number of deuterium atoms incorporated. rsc.orgnih.gov Electrospray ionization (ESI)-HRMS is a rapid and sensitive method for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. ¹H NMR can be used to determine the positions where deuterium has been incorporated by observing the disappearance of proton signals. ²H NMR can directly detect the deuterium signals, providing information about the location and relative abundance of the deuterium atoms. rsc.orggoogle.com Quantitative NMR (qNMR) methods can be used to accurately determine the isotopic abundance. google.com

The combination of both MS and NMR provides a comprehensive assessment of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.org

Interactive Data Table of Analytical Techniques:

Analytical TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution, number of deuterium atoms.High sensitivity, precise mass measurement. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of isotopologues, quantification.Suitable for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile derivatives.High separation efficiency.
¹H Nuclear Magnetic Resonance (¹H NMR) Location of deuteration (by signal disappearance).Provides structural information. rsc.org
²H Nuclear Magnetic Resonance (²H NMR) Direct detection and quantification of deuterium.Confirms deuterium incorporation. google.com

Advanced Spectroscopic and Chromatographic Methodologies for Elucidating Deuteration Effects in 4 Hydroxychrysene D11

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis and Structural Confirmation

In ¹H NMR, the percentage of deuterium incorporation can be quantified by comparing the integrals of residual proton signals at deuterated positions to the signals of unlabeled positions. The absence or significant reduction of signals in the aromatic region of the ¹H spectrum provides the initial evidence of successful deuteration. For highly deuterated compounds where residual proton signals are weak, Deuterium (²H) NMR offers a direct method for observing the labeled positions. The ²H NMR spectrum provides distinct resonances for each non-equivalent deuterium atom, confirming the specific sites of isotopic substitution.

¹³C NMR spectroscopy further corroborates the structural assignment. The substitution of hydrogen with deuterium induces small changes in the ¹³C chemical shifts, known as deuterium isotope effects, which can be observed and are particularly useful for confirming deuteration at adjacent carbons. Furthermore, carbon atoms directly bonded to deuterium exhibit a characteristic splitting pattern (a triplet for a C-D bond) in the proton-decoupled ¹³C spectrum due to C-D coupling, serving as definitive proof of the location of the deuterium labels. While ¹H NMR is useful for determining the site and approximate amount of deuterium, quantitative analysis can be challenging in mixtures of isotopologues and isotopomers.

Table 1: Representative NMR Data for Deuterium Substitution Effects on an Aromatic System

NucleusTechniqueObserved Effect of DeuterationInformation Gained
¹HProton NMRSignal attenuation or disappearance at specific chemical shifts.Confirms sites of deuteration; allows for calculation of deuterium incorporation percentage.
²HDeuterium NMRDirect observation of signals corresponding to each deuterium atom.Unambiguous confirmation of deuteration sites and relative distribution.
¹³CCarbon-13 NMRAppearance of triplets for C-D bonds; small upfield shifts (isotope effects) on neighboring carbons.Provides definitive evidence of C-D bonds and confirms specific locations of deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) in the Characterization of Isotopic Enrichment and Purity

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the isotopic enrichment and purity of 4-Hydroxychrysene-d11. Its ability to measure mass-to-charge ratios (m/z) with high accuracy and resolution allows for the clear differentiation of various isotopologues (molecules that differ only in their isotopic composition).

The primary goal of HRMS analysis is to determine the distribution of deuterium within the sample batch. By analyzing the mass spectrum, the relative abundance of the fully deuterated molecule (containing 11 deuterium atoms) can be measured against molecules containing fewer deuterium atoms (d10, d9, etc.) and the non-deuterated (d0) species. This isotopic distribution is crucial for assessing the quality of the labeled standard.

A common strategy involves recording a full-scan high-resolution mass spectrum and then extracting the ion currents for each isotopologue. The observed isotopic pattern is then compared to the theoretically calculated pattern for a given level of enrichment. This comparison allows for the precise calculation of the isotopic purity, which is a critical parameter for its use as an internal standard in quantitative mass spectrometry-based assays. Techniques like electrospray ionization (ESI) are frequently coupled with HRMS for this purpose, offering high sensitivity and low sample consumption.

Table 2: Example HRMS Data for Isotopic Purity Assessment of this compound

IsotopologueTheoretical m/zObserved Relative Abundance (%)Isotopic Contribution
C₁₈H₁D₁₀O (d10)254.19561.5Represents incomplete deuteration.
C₁₈D₁₁O (d11 - Target)255.201998.0Represents the desired fully deuterated molecule.
¹³CC₁₇D₁₁O (M+1 of d11)256.20530.5Represents the natural abundance of ¹³C in the d11 molecule.

Note: The isotopic purity is calculated based on the relative abundance of the target d11 isotopologue compared to all other deuterium-containing species.

Vibrational Spectroscopy (Infrared and Raman) for Investigating Molecular Structure and Bonding Perturbations Induced by Deuteration

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and the subtle perturbations in chemical bonding caused by the introduction of deuterium into the 4-Hydroxychrysene (B107990) framework. The key principle is the mass difference between hydrogen and deuterium, which significantly alters vibrational frequencies.

The most prominent change observed in the IR spectrum is the shift of carbon-hydrogen (C-H) stretching vibrations to lower frequencies upon deuteration. Aromatic C-H stretching modes typically appear around 3000-3100 cm⁻¹ (approximately 3.29 µm), whereas the corresponding carbon-deuterium (C-D) stretching vibrations are found at significantly lower wavenumbers, around 2200-2300 cm⁻¹ (approximately 4.40 µm). This predictable shift provides clear evidence of deuteration on the aromatic rings.

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the carbon skeleton vibrations of polycyclic aromatic hydrocarbons like chrysene (B1668918). While fluorescence can sometimes interfere with Raman analysis when using visible lasers, near-infrared excitation can yield high-quality spectra. The technique is sensitive to changes in polarizability, and the shifts in vibrational modes upon deuteration can be readily detected, confirming the structural modifications.

Table 3: Comparison of Characteristic Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeTypical C-H Frequency (cm⁻¹)Typical C-D Frequency (cm⁻¹)Significance
Aromatic Stretching~3030~2270Primary indicator of deuteration on the aromatic rings.
Out-of-Plane (OOP) Bending750-900550-750Confirms deuteration and provides information on the substitution pattern.

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Isolation, Separation, and Isomer Differentiation

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of this compound. These methods are used for purification, purity assessment, and importantly, for differentiating it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While hydroxy-PAHs often require derivatization to increase their volatility, methods have been developed for their analysis in underivatized form. A key consideration in GC is the "chromatographic isotope effect," where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier. This effect arises from differences in intermolecular interactions between the analyte and the stationary phase. The separation of structural isomers, such as different positional isomers of hydroxychrysene, can be challenging but is often achievable with specialized capillary columns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and well-suited for analyzing less volatile and more polar compounds like this compound without the need for derivatization. Reversed-phase liquid chromatography (RPLC) is the most common separation mode, where analytes are separated based on their hydrophobicity. The high efficiency of modern ultra-high-performance liquid chromatography (UHPLC) systems can provide excellent resolution, enabling the separation of closely related isomers that may be present as impurities. Coupling LC with tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the specific detection of the target analyte even in complex matrices by monitoring unique precursor-to-product ion transitions.

Table 4: Typical Chromatographic Conditions for Hydroxy-PAH Analysis

ParameterGC-MSLC-MS
Separation Column High-resolution capillary column (e.g., DB-5ms, SH-I-PAH)Reversed-phase C18 or Phenyl-Hexyl column
Mobile/Carrier Phase Helium or HydrogenGradient of water and acetonitrile/methanol with additives (e.g., formic acid)
Separation Principle Volatility and interaction with stationary phaseHydrophobicity and polarity
MS Ionization Electron Ionization (EI) or Chemical Ionization (CI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Key Advantage High chromatographic resolution for isomersApplicable to a wider range of polarities without derivatization

Kinetic and Equilibrium Isotope Effect Studies Involving 4 Hydroxychrysene D11

Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction involving a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H). wikipedia.org For deuterium (²H or D) substitution, this is expressed as k_H/k_D. The origin of this effect lies in the principles of quantum mechanics and vibrational spectroscopy.

Isotopic substitution does not alter the electronic potential energy surface of a molecule. princeton.edu However, the vibrational energy levels are mass-dependent. A chemical bond can be modeled as a harmonic oscillator, and its zero-point energy (ZPE), the lowest possible vibrational energy state, is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Consequently, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond because deuterium is heavier than protium (B1232500) (¹H).

During a reaction that involves the cleavage of this bond, the vibrational mode corresponding to the bond stretch is converted into a translational mode along the reaction coordinate in the transition state. princeton.edu For this bond to break, the molecule must acquire sufficient activation energy to overcome the energy barrier. Since the C-H bond starts at a higher initial energy level (higher ZPE) than the C-D bond, it requires less additional energy to reach the transition state. This results in a faster reaction rate for the protiated compound compared to its deuterated analogue, leading to a "normal" primary KIE where k_H/k_D > 1. libretexts.orglibretexts.org The magnitude of the KIE is influenced by the degree to which the ZPE difference between the isotopic bonds is lost in the transition state.

Investigations of Primary Kinetic Isotope Effects (KIEs) in Hydrogen Transfer Processes

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the context of 4-Hydroxychrysene-d11, this is particularly relevant for reactions involving the transfer of a hydrogen atom (or its isotope, deuterium), such as oxidation of the hydroxyl group or electrophilic substitution on the aromatic rings.

For example, in the metabolic oxidation of hydroxylated PAHs by cytochrome P450 enzymes, a key step is the abstraction of a hydrogen atom from a C-H or O-H bond. nih.gov Studying the reaction with 4-Hydroxychrysene (B107990) versus its deuterated isotopologue, this compound, can reveal whether this hydrogen abstraction is the rate-limiting step. A significant primary KIE (typically in the range of 2 to 10) would provide strong evidence that C-H/D bond cleavage is kinetically significant. wikipedia.orglibretexts.org

The magnitude of the primary KIE can also offer insights into the geometry of the transition state. According to the Westheimer model, a maximum KIE is expected for a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. mdpi.com Asymmetric, "early" (reactant-like) or "late" (product-like) transition states result in smaller KIEs. princeton.edumdpi.com Quantum mechanical tunneling can lead to exceptionally large KIEs, sometimes exceeding the semi-classical limit of approximately 7 at room temperature, as the lighter protium atom has a higher probability of tunneling through the activation barrier than the heavier deuterium atom. nih.govchemrxiv.org

Table 1: Illustrative Primary Kinetic Isotope Effects (k_H/k_D) for Hypothetical Hydrogen Abstraction Reactions from 4-Hydroxychrysene at 25°C
Reaction TypeProposed Transition StateExpected k_H/k_D
Cytochrome P450-mediated OxidationSymmetric [C---H---O]~ 6.5
Phenoxyl Radical FormationEarly [O-H---X]~ 2.8
Electrophilic Aromatic SubstitutionLate [C---H---E]+~ 3.5

Analysis of Secondary Kinetic Isotope Effects for Steric and Electronic Interpretations

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. iupac.org These effects are generally smaller than primary KIEs (k_H/k_D is often between 0.7 and 1.5) but provide valuable information about changes in hybridization and the steric or electronic environment of the reaction center during the transition state. wikipedia.orgprinceton.edu

SKIEs are classified based on the position of the isotope relative to the reaction center (α, β, etc.). iupac.org For this compound, an α-secondary KIE could be observed in a reaction where the carbon atom attached to the hydroxyl group changes its hybridization state. For instance, in an S_N1-type reaction where a leaving group is expelled from that carbon, the hybridization changes from sp³ (in a hypothetical intermediate) to sp² in the resulting carbocation. A C-D bond is sterically smaller and has a lower vibrational bending frequency than a C-H bond. The transition to sp² geometry is less sterically hindered, and the out-of-plane bending vibration becomes less restricted. This typically results in a normal SKIE (k_H/k_D > 1) because the energetic cost for this change is lower for the C-H bond. Conversely, a change from sp² to sp³ hybridization generally leads to an inverse SKIE (k_H/k_D < 1).

β-secondary KIEs are often interpreted in terms of hyperconjugation, where electron density from an adjacent C-H or C-D sigma bond is donated into an empty or partially filled orbital at the reaction center. libretexts.org Since the C-H bond is a better hyperconjugative donor than the C-D bond, a normal β-SKIE (k_H/k_D > 1) is often observed when hyperconjugation stabilizes the transition state.

Table 2: Representative Secondary Kinetic Isotope Effects (k_H/k_D) in Hypothetical Reactions
Reaction TypeIsotope PositionHybridization Change at Reaction CenterObserved k_H/k_D (per D)Interpretation
S_N1 Solvolysisαsp³ → sp²1.10 - 1.25Loosening of bending vibrations in TS
S_N2 Substitutionαsp³ → sp³0.95 - 1.05Slight increase in steric crowding in TS
Carbocation Formationβ-1.05 - 1.15Hyperconjugative stabilization of TS

Equilibrium Isotope Effects (EIEs) in Thermodynamic and Conformational Analyses

An equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant (K_H/K_D). EIEs arise from the differences in the ZPEs of the reactants and products. columbia.edu According to the Bigeleisen-Mayer theory, the heavier isotope will preferentially accumulate in the species where it is more strongly bonded, which corresponds to the state with the highest vibrational force constants. rutgers.edu

For this compound, EIEs can be used to probe thermodynamic properties. For example, the acidity of the phenolic proton can be affected by deuterium substitution on the aromatic rings. While the substitution is remote from the O-H bond, it can subtly influence the electron density of the aromatic system and the stability of the resulting phenoxide ion.

EIEs can be either normal (K_H/K_D > 1) or inverse (K_H/K_D < 1). columbia.edu An inverse EIE is observed when the deuterium is in a more stable, lower-energy state in the product compared to the reactant. This often occurs when bonding becomes stiffer or more constrained upon reaction. rutgers.edu For instance, in ligand-binding equilibria, if the deuterated molecule binds more tightly to a receptor or enzyme than the protiated version, an inverse EIE would be observed. This could be due to changes in van der Waals interactions, as C-D bonds are slightly shorter and less polarizable than C-H bonds. cchmc.org

Application of Isotope Effects in Probing Reaction Intermediates and Transition States

The combined study of primary and secondary KIEs is a cornerstone of physical organic chemistry for elucidating complex reaction mechanisms, including the nature of intermediates and transition states. mdpi.comnih.gov By strategically placing deuterium labels at different positions in 4-Hydroxychrysene, one can map out the flow of a reaction.

For instance, in a multi-step reaction, a significant primary KIE indicates that C-H bond cleavage is part of the rate-determining step. libretexts.org The absence of a primary KIE, however, might suggest that a different step, such as the binding of a substrate or the release of a product, is rate-limiting. nih.gov

Furthermore, comparing KIEs under different conditions (e.g., temperature, pH) can provide additional layers of information. The temperature dependence of KIEs can signal the presence of quantum tunneling. researchgate.net A breakdown of the semi-classical predictions for the relationship between the Arrhenius pre-exponential factors (A_H/A_D) and activation energies (E_a(D) - E_a(H)) is a strong indicator of tunneling. nih.gov

By using this compound, researchers can distinguish between different potential mechanistic pathways. For example, in aromatic hydroxylation, isotope effects can help differentiate between a mechanism involving an arene oxide intermediate and one involving direct hydrogen abstraction. These detailed mechanistic insights are crucial for fields ranging from toxicology, where understanding the metabolic activation of PAHs is vital, to materials science, where the degradation pathways of organic compounds are of interest.

Analytical Applications and Methodological Development Utilizing 4 Hydroxychrysene D11

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) for OH-PAH Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of trace-level compounds. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as 4-Hydroxychrysene-d11, to a sample prior to processing. This labeled compound, or internal standard, behaves chemically and physically similarly to the native (unlabeled) analyte throughout the extraction, purification, and analysis steps.

The development and validation of IDMS methods for the quantification of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are crucial for human biomonitoring and environmental analysis. In a typical validation process, several key parameters are assessed to ensure the reliability of the method. These include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Validation ParameterTypical Performance Characteristic
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.34 ng/mL
Limit of Quantification (LOQ)0.01 - 7.57 ng/mL
Accuracy (Recovery)76% - 120%
Precision (RSD%)1% - 14%
This table presents representative data from a validated LC-MS/MS method for the analysis of multiple hydroxylated PAHs, including 6-hydroxychrysene, in human urine. The use of a deuterated internal standard, analogous to this compound, is integral to achieving such performance.

Role of this compound as an Internal Standard in Trace Analysis of Hydroxylated Chrysene (B1668918) Derivatives

The primary function of this compound in analytical chemistry is to serve as an internal standard. In trace analysis, where the concentrations of target analytes are very low, the potential for analyte loss during sample preparation is high. By adding a known quantity of this compound at the beginning of the analytical workflow, any losses of the target hydroxylated chrysene derivatives during subsequent steps can be corrected for.

The mass spectrometer can differentiate between the native analyte and the deuterated internal standard due to their mass difference. The ratio of the signal from the native analyte to the signal from the internal standard is used to calculate the concentration of the native analyte. This approach effectively compensates for variations in extraction efficiency, sample volume, and instrument response, leading to more accurate and reliable results.

For instance, in the analysis of urinary metabolites of PAHs, a method was developed using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure 12 mono-hydroxylated metabolites, including those of chrysene mdpi.com. The use of isotopically labeled internal standards is a cornerstone of such methods to ensure accuracy mdpi.com.

Methodologies for Extraction and Pre-concentration of OH-PAHs in Complex Environmental Matrices (e.g., air, water, soil)

Hydroxylated PAHs are often present at very low concentrations in complex environmental matrices, necessitating effective extraction and pre-concentration steps prior to instrumental analysis. Common techniques employed for this purpose include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of PAHs and their hydroxylated metabolites from aqueous samples researchgate.netnih.gov. The process involves passing the sample through a sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample extract. The choice of sorbent is critical and often involves materials like C18-bonded silica. In a study evaluating an SPE method for 16 PAHs in water, excellent recoveries and relative standard deviations (RSD) of less than 10% were achieved researchgate.net.

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting PAHs from water samples. It involves partitioning the analytes from the aqueous phase into an immiscible organic solvent. While effective, LLE can be labor-intensive and require large volumes of organic solvents nih.gov.

The recovery of these extraction methods can be assessed using deuterated internal standards like this compound. The following table provides representative recovery data for the extraction of PAHs from water using SPE.

CompoundMatrixExtraction MethodRecovery (%)
ChryseneTap WaterSPE103.2 - 119.3
ChryseneMineral WaterSPE103.2 - 119.3
ChryseneRain WaterSPE103.2 - 119.3
ChryseneRiver WaterSPE103.2 - 119.3
This table shows the recovery of chrysene from various water matrices using solid-phase microextraction (SPME), a variant of SPE. The use of an internal standard is crucial for determining and correcting for recovery during such procedures. researchgate.net

Application in Quality Control and Quality Assurance Protocols for Environmental Analytical Laboratories

To ensure the reliability and comparability of analytical data, environmental laboratories employ rigorous quality control (QC) and quality assurance (QA) protocols. This compound and other deuterated standards play a vital role in these protocols.

Proficiency Testing (PT): Laboratories often participate in PT schemes to externally validate their analytical performance. These schemes involve the analysis of samples with unknown concentrations of analytes. The use of deuterated internal standards is standard practice in these analyses to ensure accurate reporting of results.

The following table shows the certified values for selected hydroxylated PAHs in NIST SRM 3673 (Organic Contaminants in Non-Smokers' Urine).

CompoundCertified Mass Fraction (ng/g)
1-Hydroxynaphthalene1.32 ± 0.03
2-Hydroxynaphthalene0.108 ± 0.026
2-Hydroxyfluorene0.0384 ± 0.0039
1-Hydroxyphenanthrene0.0479 ± 0.0074
2-Hydroxyphenanthrene0.0242 ± 0.0042
3-Hydroxyphenanthrene0.0271 ± 0.0014
4-Hydroxyphenanthrene0.0102 ± 0.0010
1-Hydroxypyrene (B14473)0.0299 ± 0.0042
This table presents the certified mass fraction values for several hydroxylated PAHs in a NIST Standard Reference Material. The development and certification of such materials rely on high-accuracy methods like IDMS, which utilize deuterated internal standards. researchgate.net

Research into Environmental Transformation Pathways of PAHs Using Deuterated Tracers

Understanding the environmental fate and transformation of PAHs like chrysene is crucial for assessing their ecological risk. Deuterated tracers, such as deuterated chrysene, are invaluable tools in these investigations. By introducing a deuterated PAH into an environmental system (e.g., soil or water) and monitoring its transformation over time, researchers can identify and quantify the formation of various degradation products, including hydroxylated derivatives.

For example, studies have investigated the degradation of phenanthrene in soil using a deuterated analog as a recovery standard to accurately quantify its disappearance over time. Similar principles can be applied using deuterated chrysene to study its biotransformation pathways. The use of the deuterated tracer allows for the differentiation between the experimentally added compound and any background levels of chrysene that may be present in the environmental matrix. This enables a clear and accurate assessment of the transformation rates and pathways.

Research has shown that chrysene can be degraded by various microorganisms, and its atmospheric degradation can be initiated by reactions with hydroxyl radicals, leading to the formation of hydroxychrysene and other oxygenated products.

Emerging Research Directions and Future Perspectives for 4 Hydroxychrysene D11

Integration with Advanced Analytical Platforms for Enhanced Sensitivity and Specificity

The primary application of 4-Hydroxychrysene-d11 is as an internal standard in quantitative and qualitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS) platforms. nih.gov The integration of deuterated standards is crucial for achieving high precision and accuracy in scientific analysis. clearsynth.com

In analytical chemistry, deuterated standards like this compound serve as ideal reference points for calibration. clearsynth.com By knowing the exact composition and concentration of the standard, researchers can calibrate their instruments with greater accuracy, thereby reducing measurement errors. clearsynth.com The key advantage of using a deuterated analog is its chemical similarity to the non-deuterated analyte (4-Hydroxychrysene). It behaves nearly identically during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the 11 deuterium (B1214612) atoms allows it to be clearly distinguished from the native analyte by the mass spectrometer.

This mass difference is fundamental to its function, enabling accurate quantification through the isotope dilution method. mdpi.com It allows the standard to compensate for variations in the analytical process, including matrix effects, where other compounds in a complex sample (like urine or tissue) might interfere with the measurement. clearsynth.com The use of this compound helps correct for these interferences, ensuring precise and reliable quantification of the target analyte. clearsynth.com

Future research is focused on coupling these standards with increasingly sensitive high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and time-of-flight (TOF) systems. This combination allows for the detection of ultra-trace levels of OH-PAH biomarkers in complex biological and environmental matrices, pushing the boundaries of exposure science and toxicological research.

Table 1: Key Attributes of Deuterated Standards in Advanced Analytics

AttributeFunction in Analytical Platforms (e.g., LC-MS)Benefit for Research
Isotopic Labeling Provides a mass shift, allowing clear differentiation from the native analyte. clearsynth.comEnables precise quantification and reduces ambiguity in signal identification.
Chemical Equivalence Behaves identically to the analyte during sample extraction and chromatography.Compensates for analyte loss during sample preparation, improving accuracy.
Matrix Effect Compensation Co-elutes with the analyte, experiencing similar ionization suppression or enhancement. clearsynth.comCorrects for interferences from complex sample components, ensuring reliable results. clearsynth.com
Calibration Reference Acts as a stable reference point for instrument calibration curves. clearsynth.comReduces measurement errors and enhances the comparability of data across different batches. clearsynth.com

Exploration of Novel Synthetic Routes for Diverse Deuterated OH-PAH Analogues

The availability and cost of deuterated standards are critical factors for their widespread use. Traditionally, the synthesis of isotopically labeled compounds involved complex, multi-step procedures starting from expensive labeled precursors. mdpi.comresearchgate.net However, there is a significant research effort toward developing more efficient, cost-effective, and environmentally friendly synthetic methods. semanticscholar.org

One of the most promising areas is the advancement of hydrogen-deuterium exchange (HDX) reactions. researchgate.net These methods allow for the post-synthesis introduction of deuterium atoms into an existing molecule. google.com Recent innovations focus on developing highly selective catalytic systems that can precisely target specific hydrogen atoms on the aromatic ring for exchange.

For example, a recently developed method utilizes a combination of a palladium on carbon (Pd/C) catalyst with aluminum powder in heavy water (D₂O) to facilitate selective H-D exchange. nih.gov This system is advantageous because it generates the required deuterium gas in situ and the only waste product is non-toxic aluminum oxide, aligning with the principles of green chemistry. nih.gov Such microwave-assisted, catalyst-driven methods offer a rapid and efficient pathway to produce a wide range of deuterated OH-PAH analogues, including different positional isomers and varying degrees of deuteration. nih.gov

Future exploration in this area will likely involve:

Catalyst Development: Designing novel transition metal catalysts with higher selectivity and efficiency for deuterating complex aromatic structures.

Flow Chemistry: Adapting these synthetic methods to continuous flow reactors for scalable, automated, and safer production of deuterated standards.

Enzymatic Synthesis: Investigating the use of enzymes to catalyze specific deuteration steps, offering unparalleled selectivity under mild reaction conditions.

Interdisciplinary Research Applications Leveraging Deuterated Tracers

While its primary role is as an analytical standard, the stable, non-radioactive nature of deuterium opens up possibilities for using this compound and similar compounds as tracers in a variety of interdisciplinary fields. hwb.gov.in Deuterated tracers are invaluable tools for studying metabolic pathways, environmental fate, and toxicokinetics. clearsynth.comnih.gov

Environmental Science and Toxicology: Labeled 3-Hydroxychrysene (an isomer) is used as a biomarker to monitor the exposure of marine life to pollutants. pharmaffiliates.com Similarly, this compound can be used in controlled laboratory studies to trace the uptake, metabolism, distribution, and excretion of chrysene (B1668918) in organisms. This provides direct insight into how these pollutants are processed and where they accumulate, which is crucial for ecological risk assessment. Deuterium is also used as a tracer in hydrological and agricultural research. zeochem.com

Human Biomonitoring and Health: Monohydroxylated PAH metabolites are widely accepted as reliable biomarkers for internal exposure to PAHs. mdpi.com Deuterated tracers can be used in in vivo human studies to understand the pharmacokinetics of PAH exposure at environmentally relevant concentrations. nih.gov For instance, administering a micro-dose of deuterated chrysene and then measuring the excretion of its deuterated metabolites (like this compound) can provide precise data on individual metabolic differences, which may relate to cancer susceptibility.

Advanced Imaging Techniques: Emerging analytical techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can be used for the quantitative imaging of deuterated tracers in biological tissues. nih.gov This allows researchers to visualize the subcellular distribution of a compound, providing unprecedented insight into its mechanism of action and potential sites of toxicity.

Development of Standard Reference Materials for Global Analytical Harmonization

For analytical results to be comparable and reliable across different laboratories and countries, there is a critical need for certified reference materials (CRMs) or standard reference materials (SRMs). The development of this compound as a certified standard is a key future direction for ensuring global analytical harmonization in the field of environmental and occupational health.

A CRM is a standard that has been characterized with the highest metrological rigor for its purity, concentration, and isotopic enrichment. Its availability would allow laboratories worldwide to:

Validate Analytical Methods: Ensure their in-house methods for measuring OH-PAHs are accurate and robust. clearsynth.com

Perform Quality Control: Regularly check the performance of their instruments and procedures.

Ensure Data Comparability: Guarantee that data from large-scale international studies (e.g., comparing PAH exposure in different populations) are consistent and reliable.

The process of developing a CRM involves multi-laboratory consensus-building, rigorous purity assessment, and ensuring long-term stability. Establishing this compound as a widely available CRM would be a significant step toward standardizing the biomonitoring of PAH exposure, leading to more robust regulatory decisions and a better understanding of the global health impact of these pollutants.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for quantifying 4-Hydroxychrysene-d11 in environmental samples, and how should they be validated?

  • Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with this compound as an internal standard to correct for matrix effects and ionization efficiency. Validate the method by assessing linearity (R² > 0.99), recovery rates (80–120%), and limit of detection (LOD < 1 ppb). Cross-validate with certified reference materials (CRMs) from authoritative databases like NIST . Ensure deuterium-labeled analogs are chromatographically resolved from native compounds to avoid interference .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store lyophilized this compound in amber vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. For working solutions, use HPLC-grade solvents (e.g., acetonitrile) and avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS/MS analysis to detect degradation products, such as non-deuterated hydroxychrysene .

Q. What safety protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for polycyclic aromatic hydrocarbon (PAH) handling: use nitrile gloves (tested for chemical resistance), fume hoods for weighing/processing, and NIOSH-certified N95 respirators during aerosol-generating steps. Implement emergency decontamination procedures for spills, including neutralization with activated charcoal and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can experimental designs using this compound address confounding variables in PAH metabolite studies?

  • Methodological Answer : Design controlled in vitro or in vivo studies with the following steps:

  • Control Groups : Include deuterated and non-deuterated analogs to differentiate endogenous vs. exogenous metabolites.
  • Dose-Response Curves : Test multiple concentrations to assess linearity and saturation effects in metabolic pathways.
  • Matrix Blanks : Use tissue or serum samples spiked with this compound to quantify background interference.
  • Statistical Power : Calculate sample sizes using tools like G*Power to ensure reproducibility (α = 0.05, β = 0.2) .

Q. What strategies resolve contradictions in reported bioaccumulation factors of this compound across studies?

  • Methodological Answer : Analyze discrepancies through:

  • Method Harmonization : Compare extraction protocols (e.g., solid-phase vs. liquid-liquid extraction efficiencies).
  • Environmental Variables : Adjust for pH, temperature, and organic carbon content in bioaccumulation models.
  • Meta-Analysis : Use tools like RevMan to aggregate data from peer-reviewed studies, weighting results by sample size and methodological rigor. Report uncertainties via Monte Carlo simulations .

Q. How can researchers optimize the synthesis of this compound for isotopic purity in metabolic tracer studies?

  • Methodological Answer : Employ deuterium exchange reactions under acidic conditions (e.g., D₂SO₄/D₂O) to maximize deuteration at the hydroxyl group. Verify isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For kinetic studies, validate tracer integrity by monitoring deuterium loss in biological matrices over time .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing time-series data on this compound degradation?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements and inter-individual variability. Use Akaike Information Criterion (AIC) to compare degradation kinetics (zero-order vs. first-order models). Report degradation half-lives with 95% confidence intervals and validate assumptions via residual plots .

Q. How should researchers validate novel metabolites of this compound identified via untargeted metabolomics?

  • Methodological Answer : Confirm putative metabolites using:

  • Fragmentation Patterns : Match MS/MS spectra to spectral libraries (e.g., MassBank).
  • Synthetic Standards : Compare retention times and ion ratios with commercially available analogs.
  • Isotopic Labeling : Track deuterium retention in metabolites to confirm precursor-product relationships .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when publishing studies involving this compound?

  • Methodological Answer : Follow FAIR data principles:

  • Metadata : Document synthesis protocols, storage conditions, and instrument parameters using platforms like Chemotion ELN.
  • Data Deposition : Share raw spectra and kinetic data in repositories like RADAR4Chem or nmrXiv.
  • Peer Review : Preprint manuscripts on arXiv or bioRxiv for community feedback before journal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.